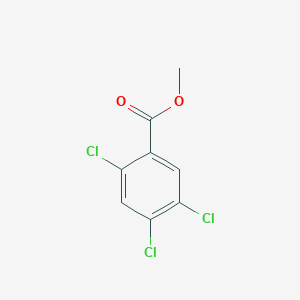
Methyl 2,4,5-trichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,5-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
This compound has various physical and chemical properties such as melting point, boiling point, density, molecular weight, and others . These properties can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
1. Chlorination and Hydrolysis Studies
Research by Varaksina et al. (2005) and Varaksina et al. (2008) investigates the chlorination of 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes, leading to hydrolysis products like 4-chloro-3-methyl- and 4-chloro-5-methyl-1,2-dihydroxybenzenes. This study highlights the chlorination process and its applications in organic chemistry, specifically in the formation and transformation of chlorinated compounds (Varaksina et al., 2005)(Varaksina et al., 2008).
2. Metabolism of Hexachlorobenzene
A study by Renner and Schuster (1977) discovered that 2,4,5-trichlorophenol (TCP), a metabolite of hexachlorobenzene (HCB), can be isolated from the urine of rats fed HCB. This research provides insights into the metabolic pathways of chlorinated compounds in biological systems (Renner & Schuster, 1977).
3. Herbicide Analysis
Gardner and Overton (1960) developed a liquid-liquid partition chromatographic method for determining 2,3,6-trichlorobenzoic acid in herbicides. This study contributes to the field of analytical chemistry, particularly in the analysis and quality control of herbicide formulations (Gardner & Overton, 1960).
4. Electroreduction of Chlorinated Compounds
Gassmann and Voss (2008) explored the electroreduction of various chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate. This research is significant for understanding the chemical behavior of chlorinated compounds under electroreduction conditions (Gassmann & Voss, 2008).
5. Physiological Effects of a Related Herbicide
Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a herbicide, on various plants. While not directly studying methyl 2,4,5-trichlorobenzoate, this research contributes to understanding the broader impact of chlorinated herbicides on plant physiology (Shimabukuro et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2,4,5-trichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDGFWJQFTIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)






![(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2696409.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)